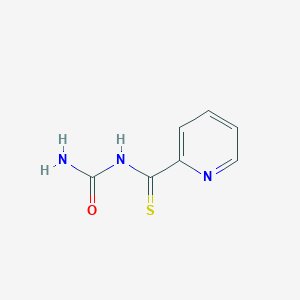
N-Carbamoylpyridine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoylpyridine-2-carbothioamide is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both carbamoyl and carbothioamide functional groups imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoylpyridine-2-carbothioamide typically involves the reaction of pyridine-2-carboxylic acid with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoylpyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or carbothioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbamoylpyridine-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research has shown that derivatives of this compound have potential anticancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-Carbamoylpyridine-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbothioamide: Lacks the carbamoyl group, making it less versatile in chemical reactions.
N-Carbamoylpyridine-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group, leading to different chemical properties and reactivity.
Thiosemicarbazide: Contains a similar thiocarbamoyl group but lacks the pyridine ring, resulting in different biological activities.
Uniqueness
N-Carbamoylpyridine-2-carbothioamide is unique due to the presence of both carbamoyl and carbothioamide functional groups within a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. Additionally, the pyridine ring enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research fields.
Properties
CAS No. |
885053-30-5 |
|---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
pyridine-2-carbothioylurea |
InChI |
InChI=1S/C7H7N3OS/c8-7(11)10-6(12)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |
InChI Key |
GOFMUEXWCDNEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


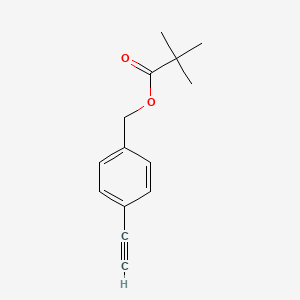
propanedinitrile](/img/structure/B12603344.png)
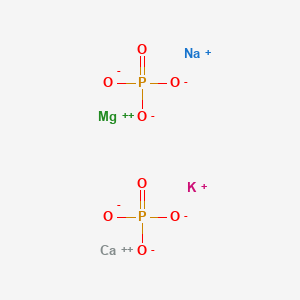
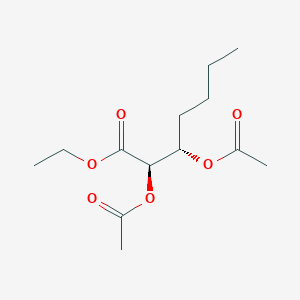
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

propanedinitrile](/img/structure/B12603381.png)
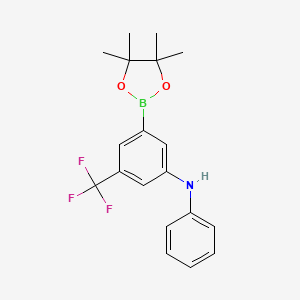
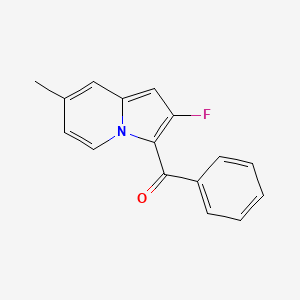
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
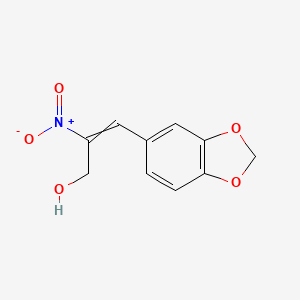
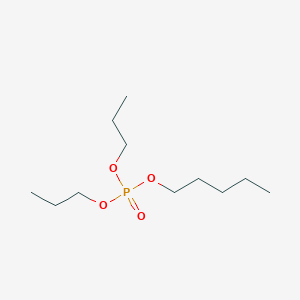
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
